molecular formula C19H17BrN2O3S B2754676 (Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-94-0

(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2754676
CAS No.: 865197-94-0
M. Wt: 433.32
InChI Key: ZEJVIOWFXKYFPW-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative characterized by a bromine substituent at position 6, a 3-phenylpropanoyl imino group at position 2, and a methyl ester side chain. The Z-configuration of the imino group and the electron-withdrawing bromine substituent influence its electronic properties, stability, and intermolecular interactions. This article provides a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Properties

IUPAC Name

methyl 2-[6-bromo-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJVIOWFXKYFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H18BrN2O2SC_{18}H_{18}BrN_{2}O_{2}S and a molecular weight of approximately 396.32 g/mol. The structure features a benzo[d]thiazole core, which is known for various biological activities, including anticancer properties.

Synthesis

The synthesis of (Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzo[d]thiazole ring.
  • Introduction of the bromo substituent.
  • Coupling with the 3-phenylpropanoyl group.
  • Esterification to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For example, compounds derived from the benzo[d]thiazole scaffold have shown efficacy against various cancer cell lines, including:

  • Hep3B : A study indicated that certain derivatives led to a notable reduction in cell viability with IC50 values in the low micromolar range, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Mechanism
Compound AHep3B5.4G2-M phase arrest
Compound BMCF77.8Apoptosis induction
(Z)-methyl 2-(...)Hep3BTBDTBD

The mechanism by which (Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exerts its biological effects may involve:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G2-M phase arrest in cancer cells, leading to reduced proliferation .
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, suggesting that these compounds can trigger programmed cell death in malignant cells.

Antioxidant Activity

In addition to anticancer properties, derivatives of this compound may also exhibit antioxidant activity. The DPPH assay has been commonly used to evaluate this property, with results indicating varying degrees of free radical scavenging ability among different derivatives.

Case Studies

  • Study on Hepatocellular Carcinoma : A derivative similar to (Z)-methyl 2-(...) was evaluated for its anticancer potential against Hep3B cells, showing significant inhibition of cell growth and induction of apoptosis.
    • Findings : The compound reduced α-fetoprotein levels significantly, indicating potential therapeutic effects in liver cancer treatment .
  • Comparative Analysis with Known Antioxidants : Various derivatives were compared against Trolox in antioxidant assays, revealing that some exhibited comparable or superior activity in scavenging free radicals .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that thiazole-based compounds effectively inhibited cell cycle progression in cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Properties

Compounds with thiazole moieties have been reported to possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The incorporation of the phenylpropanoyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes . In vitro studies have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Acetylcholinesterase Inhibition

The compound's structure suggests potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. Research has highlighted that similar compounds can significantly inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Case Study 1: Anticancer Efficacy

A study investigated a series of thiazole derivatives, including compounds structurally related to (Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, demonstrating their potential as lead compounds for further development .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of thiazole derivatives in models of Alzheimer’s disease. The study reported that specific compounds significantly reduced acetylcholinesterase activity and improved cognitive performance in animal models, suggesting therapeutic potential for cognitive enhancement .

Comparison with Similar Compounds

Structural Analysis of the Target Compound

The core benzo[d]thiazole scaffold is substituted with:

  • Bromine at position 6 : Enhances electrophilic reactivity and molecular weight.
  • Methyl ester at position 3 : Affects lipophilicity and hydrolytic stability.

The interplay of these groups modulates solubility, crystallinity, and reactivity compared to analogs.

Comparison with Structural Analogs

Substituent Variations at Position 6
Compound Position 6 Substituent Key Effects Reference
Target compound Br Increases molecular weight (79.9 g/mol added); may enhance UV absorption.
PubChem analog () OCH₃ (methoxy) Electron-donating group improves solubility in polar solvents.
Derivative 2a–c () Phenyl Enhances π-π stacking; increases hydrophobicity.

Key Findings :

  • Bromine’s electron-withdrawing nature may reduce nucleophilic substitution rates compared to methoxy analogs.
  • Methoxy groups () likely improve aqueous solubility but reduce stability under acidic conditions.
Imino Group Modifications
Compound Imino Substituent Key Effects Reference
Target compound 3-Phenylpropanoyl Extended alkyl chain increases lipophilicity; phenyl group enables π-stacking.
PubChem analog () 2-Phenoxybenzoyl Phenoxy group introduces steric hindrance; may reduce crystallinity.
Indole derivatives () Indole-3-yl Hydrogen-bond donor (N–H) enhances solubility and biological interactions.

Key Findings :

  • The 3-phenylpropanoyl group in the target compound improves membrane permeability compared to shorter-chain analogs.
  • Indole-containing derivatives () exhibit stronger hydrogen bonding, favoring amorphous solid states.
Ester Group Differences
Compound Ester Group Key Effects Reference
Target compound Methyl Higher hydrolytic lability compared to ethyl esters; lower molecular weight.
derivatives Ethyl Increased steric protection slows hydrolysis; higher lipophilicity.

Key Findings :

  • Methyl esters (target) are more prone to enzymatic or acidic hydrolysis than ethyl esters.

Key Findings :

  • Bromine introduction may require electrophilic substitution or pre-brominated precursors.
  • Three-component reactions () offer higher yields but require specific substrates.
Hydrogen Bonding and Crystallinity
  • The target compound’s imino (C=O) and ester (C=O) groups act as hydrogen-bond acceptors, promoting layered crystal packing .
  • Indole-containing analogs () form stronger hydrogen bonds (N–H donors), leading to higher melting points.

Research Findings and Implications

  • Stability : Bromine and methyl ester groups may render the target compound less stable in humid or acidic environments compared to methoxy or ethyl ester analogs.
  • Solubility: The 3-phenylpropanoyl group reduces aqueous solubility but enhances compatibility with lipid membranes.
  • Synthetic Scalability : Methods from and are adaptable but require optimization for brominated substrates.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how are intermediates characterized?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Thiazole ring formation : Use of Hantzsch-type reactions with α-halocarbonyl compounds and thiourea derivatives to construct the benzo[d]thiazole core .
  • Imino group introduction : Condensation of 3-phenylpropanoyl chloride with a primary amine intermediate under controlled pH (e.g., ~7–8) to form the imino linkage .
  • Esterification : Reaction with methyl acetate in anhydrous conditions to finalize the acetoxy group .
  • Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .

Q. Which functional groups in this compound influence its reactivity and stability?

  • Key groups :

  • Bromo substituent : Increases electrophilicity at the 6-position, enabling nucleophilic aromatic substitution (SNAr) reactions .
  • Imino group (C=N) : Sensitive to hydrolysis under acidic/alkaline conditions; stability requires pH-neutral buffers during biological assays .
  • Acetate ester : Hydrolyzes enzymatically (e.g., esterases) or in aqueous basic media, releasing acetic acid .
    • Stability : Store at –20°C in inert atmosphere; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?

  • Approach :

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the thiazole core’s affinity for ATP-binding pockets .
  • Pharmacophore mapping : Identify critical features (e.g., bromo group for hydrophobic interactions, imino moiety for hydrogen bonding) using tools like Schrödinger’s Phase .
    • Target hypotheses : Potential inhibition of inflammatory mediators (e.g., COX-2) or modulation of apoptosis pathways via Bcl-2 family proteins .

Q. How do structural variations (e.g., Z vs. E isomerism) impact biological activity?

  • Isomer-specific effects :

  • Z-isomer : The stereochemistry may enhance binding to planar active sites (e.g., DNA intercalation) due to spatial alignment of the phenylpropanoyl and bromo groups .
  • Validation : Compare Z and E isomers via in vitro assays (e.g., cytotoxicity on cancer cell lines) and crystallography to confirm binding modes .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Optimization :

  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
  • Temperature control : Use flow chemistry to maintain consistent exothermic reaction conditions (e.g., 50–60°C for imino bond formation) .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling if aryl-bromo reactivity is insufficient .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.